2,2-Difluoroethyl acetate
Overview
Description
2,2-Difluoroethyl acetate is an organic compound with the chemical formula C4H6F2O2 and a molecular weight of 124.09 g/mol . It is a colorless liquid with a faint odor and is known for its use as a solvent and intermediate in various chemical reactions . The compound is soluble in organic solvents such as ethers and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl acetate can be synthesized by directly fluorinating ethyl acetate. A common procedure involves reacting ethyl acetate with a fluorinating agent such as carbon tetrachloride and ammonium bifluoride at an appropriate temperature and under suitable reaction conditions . Another method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid in a suitable solvent to give this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Esterification Reactions: It can be used in esterification reactions to form other esters.
Common Reagents and Conditions:
Fluorinating Agents: Carbon tetrachloride and ammonium bifluoride are commonly used in the synthesis of this compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Esterification Products: Different esters can be synthesized using this compound as a starting material.
Scientific Research Applications
2,2-Difluoroethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl acetate involves its role as a reactive intermediate in various chemical reactions. The presence of fluorine atoms in the molecule enhances its reactivity, allowing it to participate in nucleophilic substitution and esterification reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2,2-Difluoroethanol: A related compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2,2-Difluoropropanol: Another fluorinated alcohol with similar reactivity and applications in organic synthesis.
Uniqueness: 2,2-Difluoroethyl acetate is unique due to its specific structure, which includes both fluorine atoms and an acetate group. This combination makes it particularly useful in esterification reactions and as a solvent in various industrial applications .
Properties
IUPAC Name |
2,2-difluoroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLHSIZFYNAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165789 | |
Record name | 2,2-Difluoroethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-44-3 | |
Record name | 2,2-Difluoroethylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluoroethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoroethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Difluoroethyl acetate improve the safety of lithium-ion batteries?
A1: this compound (DFEA) enhances battery safety through two main mechanisms []:
Q2: How does the molecular structure of this compound contribute to its beneficial effects in battery electrolytes?
A2: DFEA's structure offers a unique combination of properties:
- Fluorine Atoms: The presence of two fluorine atoms lowers the lowest unoccupied molecular orbital (LUMO) energy of DFEA []. This facilitates the preferential decomposition of DFEA on the anode surface during the initial charging cycles, leading to the formation of a stable and protective SEI layer rich in inorganic components.
Q3: Are there any studies on alternative synthesis pathways for this compound?
A3: Yes, one study describes a method for preparing 2,2-Difluoroethanol, a precursor to DFEA []. This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to yield 2,2-difluoroethyl formate or this compound, respectively. This suggests the possibility of synthesizing DFEA directly from readily available starting materials.
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